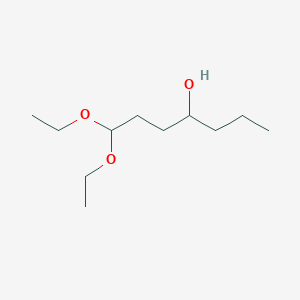

4-Heptanol, 1,1-diethoxy-

Description

BenchChem offers high-quality 4-Heptanol, 1,1-diethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Heptanol, 1,1-diethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

112084-42-1 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1,1-diethoxyheptan-4-ol |

InChI |

InChI=1S/C11H24O3/c1-4-7-10(12)8-9-11(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |

InChI Key |

VQYXOCLRXLPIPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC(OCC)OCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Heptanol, 1,1-diethoxy-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a feasible synthetic pathway for the preparation of 4-Heptanol, 1,1-diethoxy-, a molecule of interest for various research and development applications. The proposed synthesis is a multi-step process involving the protection of an aldehyde, functional group interconversion, and a key carbon-carbon bond-forming reaction. This document provides detailed experimental protocols for each step, based on established and reliable organic chemistry transformations. All quantitative data is summarized for clarity, and logical workflows are presented using visualizations.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, 4-Heptanol, 1,1-diethoxy-, contains a secondary alcohol and a diethyl acetal. A logical retrosynthetic approach involves a Grignard reaction as the key step for constructing the carbon skeleton. Disconnecting the C3-C4 bond reveals a propyl Grignard reagent and a four-carbon aldehyde bearing the diethyl acetal, 3,3-diethoxypropanal. This intermediate can be synthesized from a commercially available starting material, acrolein, through a three-step sequence: acetal protection, hydroboration-oxidation, and subsequent oxidation of the resulting primary alcohol.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic pathway for 4-Heptanol, 1,1-diethoxy-.

Experimental Protocols

Step 1: Synthesis of Acrolein Diethyl Acetal (3,3-Diethoxypropene)

This procedure follows the established method for the synthesis of acrolein acetal.[1]

Reaction Scheme:

Caption: Acetalization of acrolein.

Procedure:

-

To a mixture of 44 g (0.79 mol) of acrolein and 144 g (0.97 mol) of ethyl orthoformate, add a warm solution of 3 g of ammonium nitrate in 50 mL of anhydrous ethanol.

-

Allow the mixture to stand at room temperature for 6-8 hours. The solution will become warm for the initial 1.5 hours.

-

Filter the resulting light-red solution and add 4 g of anhydrous sodium carbonate.

-

Distill the mixture from the sodium carbonate using an efficient fractionating column.

-

Collect the fraction boiling at 120–125 °C.

Quantitative Data:

| Product | Yield (%) | Boiling Point (°C) | Refractive Index (nD25) |

| Acrolein Diethyl Acetal | 72-80 | 120-125 | 1.398–1.407 |

Step 2: Synthesis of 3,3-Diethoxy-1-propanol

This step employs a hydroboration-oxidation reaction to convert the terminal alkene of acrolein diethyl acetal into a primary alcohol with anti-Markovnikov regioselectivity.

Reaction Scheme:

Caption: Hydroboration-oxidation of acrolein diethyl acetal.

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the acrolein diethyl acetal from the previous step in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH3·THF) in THF (1.1 equivalents) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative and Spectroscopic Data:

| Product | Expected Yield (%) | Physical State | Mass Spectrum (m/z) |

| 3,3-Diethoxy-1-propanol | 80-90 | Colorless liquid | 148.11 (M+), 103.08, 75.06, 47.05[2] |

Step 3: Synthesis of 3,3-Diethoxypropanal

The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Reaction Scheme:

Caption: Oxidation of 3,3-diethoxy-1-propanol.

Procedure (using Pyridinium Chlorochromate - PCC):

-

In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

To this suspension, add a solution of 3,3-diethoxy-1-propanol in DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde. The product is often used in the next step without further purification.

Quantitative Data:

| Product | Expected Yield (%) | Physical State |

| 3,3-Diethoxypropanal | 75-85 | Colorless to pale yellow liquid |

Step 4: Synthesis of 4-Heptanol, 1,1-diethoxy-

The final step involves the nucleophilic addition of a propyl Grignard reagent to the aldehyde prepared in the previous step.

Reaction Scheme:

Caption: Grignard reaction to form the final product.

Procedure:

Part A: Preparation of Propylmagnesium Bromide

-

Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a nitrogen atmosphere.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

Part B: Reaction with 3,3-Diethoxypropanal

-

Cool the freshly prepared propylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of 3,3-diethoxypropanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel or by vacuum distillation.

Quantitative and Spectroscopic Data (Expected):

| Product | Expected Yield (%) | Physical State |

| 4-Heptanol, 1,1-diethoxy- | 60-70 | Colorless oil |

Expected Spectroscopic Data for 4-Heptanol, 1,1-diethoxy- (based on analogous structures):

-

1H NMR: The spectrum is expected to show signals for the ethyl groups of the acetal (triplet and quartet), a triplet for the terminal methyl of the propyl group, multiplets for the methylene groups of the propyl and the main chain, a multiplet for the CH-O proton of the alcohol, a broad singlet for the OH proton (exchangeable with D2O), and a triplet for the CH proton of the acetal.

-

13C NMR: The spectrum should display distinct signals for the seven carbon atoms of the heptanol backbone and the four carbons of the two ethoxy groups.

-

IR Spectroscopy: Key absorptions are anticipated for the O-H stretch (broad, ~3300-3500 cm-1), C-H stretches (~2850-2960 cm-1), and C-O stretches (~1050-1150 cm-1).

-

Mass Spectrometry: The mass spectrum would likely show a weak or absent molecular ion peak. Characteristic fragmentation patterns would include the loss of an ethoxy group, loss of water, and alpha-cleavage around the alcohol.

For comparison, the spectroscopic data for the closely related compound, 4-heptanol, is available in public databases.[3][4][5] The mass spectrum of heptanal diethyl acetal (1,1-diethoxyheptane) can also provide insights into the fragmentation of the acetal moiety.[6][7][8]

Safety Considerations

-

Acrolein: Highly flammable, toxic, and a potent lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Grignard Reagents: Highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable.

-

Borane-THF: Flammable and corrosive. Handle under an inert atmosphere.

-

Oxidizing Agents (PCC, DMP): Toxic and should be handled with care in a fume hood.

-

General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive framework for the synthesis of 4-Heptanol, 1,1-diethoxy-. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3,3-Diethoxy-1-propanol [webbook.nist.gov]

- 3. 4-HEPTANOL(589-55-9) IR Spectrum [chemicalbook.com]

- 4. 4-HEPTANOL(589-55-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Heptanol | C7H16O | CID 11513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heptane, 1,1-diethoxy- [webbook.nist.gov]

- 7. Heptane, 1,1-diethoxy- [webbook.nist.gov]

- 8. Heptane, 1,1-diethoxy- [webbook.nist.gov]

physical and chemical properties of 4-Heptanol, 1,1-diethoxy-

Chemical Structure and Identification

-

IUPAC Name: 1,1-diethoxyheptan-4-ol

-

Molecular Formula: C₁₁H₂₄O₃

-

Molecular Weight: 204.31 g/mol

-

Structure:

This molecule possesses two key functional groups that dictate its chemical behavior: a diethyl acetal at the 1-position and a secondary alcohol at the 4-position of a heptane backbone.

Physical Properties

The physical properties of 1,1-diethoxyheptan-4-ol can be estimated by considering the properties of its parent compounds, 1,1-diethoxyheptane and 4-Heptanol. The presence of the hydroxyl group in 1,1-diethoxyheptan-4-ol would likely increase its boiling point and water solubility compared to 1,1-diethoxyheptane due to hydrogen bonding.

Table 1: Physical Properties of Parent Compounds

| Property | 1,1-Diethoxyheptane (Heptanal diethyl acetal) | 4-Heptanol |

| CAS Number | 688-82-4[1][2] | 589-55-9[3][4] |

| Molecular Formula | C₁₁H₂₄O₂[1][2] | C₇H₁₆O[4] |

| Molecular Weight | 188.31 g/mol [1] | 116.20 g/mol [5] |

| Boiling Point | 205-206 °C at 760 mmHg[6] | 155-157 °C |

| Flash Point | 50 °C (122 °F)[6] | 47.78 °C (118 °F)[3] |

| Density | 0.831 g/cm³ (for Acetal) | 0.817 g/mL |

| Vapor Pressure | 0.336 mmHg at 25 °C (estimated)[6] | No data available |

| Solubility | Slightly soluble in water; miscible with most organic solvents[7] | No data available |

Chemical Properties and Reactivity

The chemical reactivity of 1,1-diethoxyheptan-4-ol is determined by its acetal and secondary alcohol functional groups.

-

Acetal Group: Acetals are generally stable in neutral to strongly basic conditions[8]. However, they are sensitive to acidic conditions and can be hydrolyzed back to the corresponding aldehyde (heptanal in this case) and alcohol (ethanol) in the presence of an acid catalyst and water[8][9][10]. This property makes acetals useful as protecting groups for aldehydes and ketones in organic synthesis[10][11].

-

Secondary Alcohol Group: The secondary alcohol can undergo typical alcohol reactions such as oxidation to a ketone (4-heptanone), esterification with carboxylic acids or their derivatives, and dehydration to form an alkene.

It is important to consider that reactions targeting one functional group may affect the other, depending on the reaction conditions. For example, acidic conditions used for some alcohol reactions could lead to the hydrolysis of the acetal.

Experimental Protocols

As no specific experimental data for 1,1-diethoxyheptan-4-ol is available, this section provides general experimental protocols for the synthesis and characterization of acetals and alcohols.

Synthesis of an Acetal (General Procedure):

The synthesis of an acetal, such as 1,1-diethoxyethane, is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with an excess of an alcohol[12].

-

Reactants: An aldehyde (e.g., acetaldehyde) and an alcohol (e.g., ethanol).

-

Catalyst: An acid catalyst such as p-toluenesulfonic acid or a sulfonic ion-exchange resin is used[12].

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 4 to 20 °C) in a stirred batch reactor[12].

-

Water Removal: Water is a byproduct of the reaction, and its removal is crucial to drive the equilibrium towards the formation of the acetal[8][9]. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

-

Work-up and Purification: After the reaction is complete, the catalyst is neutralized or filtered off. The product is then purified by distillation.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C-O bonds).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern[1][2][13].

Visualizations

Diagram 1: General Mechanism for Acetal Formation

Caption: Acid-catalyzed formation of an acetal from an aldehyde.

Diagram 2: Proposed Synthetic Workflow for 1,1-diethoxyheptan-4-ol

Caption: A potential synthetic route to 1,1-diethoxyheptan-4-ol.

References

- 1. Heptane, 1,1-diethoxy- | C11H24O2 | CID 69644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 1,1-diethoxy- [webbook.nist.gov]

- 3. 4-heptanol, 589-55-9 [thegoodscentscompany.com]

- 4. 4-HEPTANOL(589-55-9) 13C NMR spectrum [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. heptanal diethyl acetal, 688-82-4 [thegoodscentscompany.com]

- 7. Acetal | C6H14O2 | CID 7765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acetal - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. flexiprep.com [flexiprep.com]

- 12. researchgate.net [researchgate.net]

- 13. Heptane, 1,1-diethoxy- [webbook.nist.gov]

An In-depth Technical Guide to 4-Heptanol and 1,1-Diethoxyheptane

Therefore, this guide provides a comprehensive overview of the two related, well-documented compounds to best address the apparent query.

Part 1: 4-Heptanol

4-Heptanol is a secondary alcohol that sees use as a solvent and an intermediate in the synthesis of various organic compounds.

IUPAC Name: heptan-4-ol[1][2] CAS Number: 589-55-9[1][2]

Quantitative Data

The following table summarizes the key physicochemical properties of 4-Heptanol.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₇H₁₆O | - | [1][2] |

| Molecular Weight | 116.20 | g/mol | [1][3] |

| Density | 0.817 | g/cm³ at 20°C | Alfa Aesar |

| Boiling Point | 155-156 | °C at 760 mmHg | TCI America |

| Flash Point | 57 | °C | TCI America |

| Refractive Index | 1.421 | at 20°C | TCI America |

| Purity | >97.0 | % (GC) | [3] |

Experimental Protocols

General Synthesis of 4-Heptanol via Grignard Reaction:

A common method for the synthesis of 4-heptanol is the Grignard reaction between propylmagnesium bromide and butyraldehyde.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). 1-Bromopropane is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent, propylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Aldehyde: Once the Grignard reagent formation is complete, a solution of butyraldehyde in anhydrous diethyl ether is added dropwise to the stirred solution at a controlled temperature (often 0°C).

-

Quenching and Work-up: The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous and organic layers are separated.

-

Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The crude 4-heptanol is then purified by fractional distillation under reduced pressure.

Oxidation of 4-Heptanol to 4-Heptanone:

4-Heptanol can be oxidized to its corresponding ketone, 4-heptanone, using various oxidizing agents.[4] A common laboratory-scale procedure involves sodium dichromate in sulfuric acid.

-

A solution of sodium dichromate in water and concentrated sulfuric acid is prepared in an Erlenmeyer flask and cooled in an ice bath.

-

4-Heptanol is added dropwise to the stirred oxidizing solution, ensuring the temperature is controlled. The color of the reaction mixture will typically change from orange to green.[5]

-

After the addition is complete, the mixture is stirred for a specified time to ensure the reaction goes to completion.

-

The product, 4-heptanone, is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation.[5]

Biological Interaction and Signaling

While specific signaling pathways for 4-heptanol are not extensively documented, its isomer, 1-heptanol, has been shown to modulate cell membrane properties, which in turn affects cellular signaling. For instance, in mast cells, 1-heptanol can increase membrane fluidity.[6] This can lead to the dysregulation of signaling cascades, such as the FcεRI signaling pathway, by altering the spatial organization and interaction of receptor and effector proteins within the membrane.[6]

References

Spectroscopic Profile of 1,1-diethoxy-4-heptanol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,1-diethoxy-4-heptanol, a bifunctional organic molecule containing both a secondary alcohol and a diethyl acetal. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to guide researchers, scientists, and drug development professionals in the potential identification and characterization of 1,1-diethoxy-4-heptanol.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for 1,1-diethoxy-4-heptanol. These predictions are derived from the analysis of its constituent functional groups and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in the ethyl groups of the acetal, the protons on the heptane chain, the methine proton of the alcohol, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Triplet | 1H | H-1 (acetal CH) |

| ~3.6 | Multiplet | 1H | H-4 (CH-OH) |

| ~3.5 | Quartet | 4H | -O-CH₂-CH₃ (ethoxy CH₂) |

| ~2.5 | Singlet (broad) | 1H | -OH |

| ~1.5 | Multiplet | 2H | H-2 |

| ~1.4 | Multiplet | 4H | H-3 & H-5 |

| ~1.3 | Multiplet | 2H | H-6 |

| ~1.2 | Triplet | 6H | -O-CH₂-CH₃ (ethoxy CH₃) |

| ~0.9 | Triplet | 3H | H-7 |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~103 | C-1 (acetal carbon) |

| ~70 | C-4 (carbinol carbon) |

| ~60 | -O-CH₂-CH₃ (ethoxy methylene) |

| ~38 | C-5 |

| ~35 | C-3 |

| ~28 | C-2 |

| ~23 | C-6 |

| ~15 | -O-CH₂-CH₃ (ethoxy methyl) |

| ~14 | C-7 |

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-diethoxy-4-heptanol is predicted to exhibit characteristic absorption bands for its alcohol and acetal functional groups.

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Secondary Alcohol |

| 2960-2850 | Strong | C-H stretch | Alkyl |

| 1150-1075 | Strong | C-O stretch | Secondary Alcohol[1] |

| 1120-1050 | Strong | C-O stretch | Acetal |

Mass Spectrometry (MS)

The mass spectrum of 1,1-diethoxy-4-heptanol is expected to show fragmentation patterns characteristic of both alcohols and acetals. The molecular ion peak (m/z = 204.33) may be of low abundance or absent in electron ionization (EI) mass spectrometry.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 159 | [M - OCH₂CH₃]⁺ | α-cleavage at the acetal |

| 131 | [M - CH(OCH₂CH₃)₂]⁺ | Cleavage of the C1-C2 bond |

| 103 | [CH(OCH₂CH₃)₂]⁺ | α-cleavage at the acetal |

| 186 | [M - H₂O]⁺ | Dehydration of the alcohol |

| 145 | [M - C₃H₇O]⁺ | α-cleavage at the alcohol |

| 75 | [CH₃CH₂O=CHOH]⁺ | Rearrangement and cleavage |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a liquid sample such as 1,1-diethoxy-4-heptanol.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. To ensure a homogeneous magnetic field, the sample height in the tube should be at least 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will improve the resolution and shape of the NMR signals.

-

Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the salt plates or position the ATR accessory in the sample compartment of the IR spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid, a direct injection or infusion into the ion source via a syringe pump can be used.

-

Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared for this purpose.

-

-

Ionization and Analysis:

-

Electron Ionization (EI) is a common method for generating ions. In this process, the sample molecules are bombarded with a high-energy electron beam.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an unknown organic compound like 1,1-diethoxy-4-heptanol.

References

A Theoretical and Methodological Guide to Diethoxyheptanol Isomers for Preclinical Research

Abstract: This technical guide provides a comprehensive overview of the theoretical properties of structurally distinct isomers of diethoxyheptanol. Aimed at researchers, medicinal chemists, and drug development professionals, this document outlines the core physicochemical and quantum mechanical properties that influence the behavior of these compounds. Due to the vast isomeric landscape and the absence of exhaustive experimental data, this paper focuses on a curated set of representative isomers: 1,1-diethoxy-2-heptanol , 2,3-diethoxy-1-heptanol , and 1,7-diethoxy-4-heptanol . We present estimated quantitative data, detailed protocols for their experimental and computational determination, and logical diagrams to illustrate key relationships and workflows. This guide serves as a foundational resource for predicting isomer-specific characteristics relevant to pharmacokinetics and pharmacodynamics.

Introduction to Diethoxyheptanol Isomers

Diethoxyheptanols are a class of organic compounds featuring a seven-carbon heptane skeleton, a hydroxyl (-OH) group, and two ethoxy (-OCH₂CH₃) groups. The precise placement of these functional groups gives rise to a large number of structural isomers, each with a unique three-dimensional arrangement and, consequently, distinct chemical and physical properties. These differences can significantly impact a molecule's biological activity, toxicity, and metabolic stability.

Understanding these properties from a theoretical standpoint is crucial in early-stage drug discovery for selecting candidates with optimal characteristics. This guide focuses on three representative isomers to illustrate the effects of functional group positioning:

-

Isomer A (Geminal): 1,1-Diethoxy-2-heptanol (CAS: 100537-09-5)

-

Isomer B (Vicinal): 2,3-Diethoxy-1-heptanol

-

Isomer C (Distal): 1,7-Diethoxy-4-heptanol

The principles and methodologies discussed herein are broadly applicable to the entire class of diethoxyheptanol isomers.

Comparative Physicochemical Properties (Estimated)

The following table summarizes key physicochemical properties for the selected isomers. These values are estimated based on structure-property relationships, analysis of similar compounds (e.g., 1-heptanol, 2-heptanol, 1,1-diethoxy-2-propanol), and established chemical principles.[1][2] They provide a basis for comparing the isomers' likely behavior.

| Property | Isomer A: 1,1-Diethoxy-2-heptanol | Isomer B: 2,3-Diethoxy-1-heptanol | Isomer C: 1,7-Diethoxy-4-heptanol | Unit |

| Molecular Formula | C₁₁H₂₄O₃ | C₁₁H₂₄O₃ | C₁₁H₂₄O₃ | - |

| Molecular Weight | 204.31 | 204.31 | 204.31 | g/mol |

| Boiling Point (Est.) | 235-240 | 245-250 | 250-255 | °C at 760 mmHg |

| Density (Est.) | 0.94 | 0.96 | 0.95 | g/cm³ at 20°C |

| Water Solubility (Est.) | Low | Moderate | Low-Moderate | g/L |

| logP (Est.) | 2.8 | 2.4 | 2.9 | - |

| Polar Surface Area (PSA) | 47.9 | 47.9 | 47.9 | Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 | - |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | - |

| Rotatable Bonds | 8 | 9 | 10 | - |

Data is estimated for illustrative purposes.

Theoretical Quantum Mechanical Properties

Computational chemistry provides invaluable insight into the electronic structure of molecules. Properties derived from methods like Density Functional Theory (DFT) can help predict reactivity and intermolecular interactions.[3]

| Computational Property | Isomer A: 1,1-Diethoxy-2-heptanol | Isomer B: 2,3-Diethoxy-1-heptanol | Isomer C: 1,7-Diethoxy-4-heptanol | Unit |

| Dipole Moment (Est.) | 1.9 | 2.3 | 2.1 | D |

| HOMO Energy (Est.) | -9.8 | -9.6 | -9.7 | eV |

| LUMO Energy (Est.) | 1.5 | 1.7 | 1.6 | eV |

| HOMO-LUMO Gap (Est.) | 11.3 | 11.3 | 11.3 | eV |

Data is estimated for illustrative purposes based on DFT calculations (e.g., B3LYP/6-31G) on optimized geometries.*

Visualization of Isomeric Relationships and Workflows

Diagrams created using the DOT language provide clear visual representations of logical structures and processes.

Caption: Structural classification of representative diethoxyheptanol isomers.

Caption: Workflow for computational analysis of theoretical properties.

Experimental & Computational Methodologies

The following sections detail standard protocols for determining the theoretical and physicochemical properties discussed in this guide.

Protocol: Computational Property Determination via DFT

-

Objective: To calculate quantum mechanical properties such as HOMO/LUMO energies and dipole moment.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method:

-

Structure Generation: Build the 3D structure of the desired diethoxyheptanol isomer using a molecular editor (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Geometry Optimization: For the lowest energy conformer, perform a full geometry optimization using Density Functional Theory (DFT). A common functional and basis set combination is B3LYP/6-31G(d,p).

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory to verify that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive properties. Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular dipole moment from the output file.

-

Data Curation: Tabulate the calculated values for each isomer for comparative analysis.

-

Protocol: Estimation of logP (Octanol-Water Partition Coefficient)

-

Objective: To predict the lipophilicity of the isomers, a key parameter in pharmacokinetics.

-

Software: ALOGPS, ChemDraw, or other QSAR-based prediction tools.

-

Method:

-

Input Structure: Provide the chemical structure of the isomer, typically as a SMILES string or by drawing it in the software interface. (e.g., 1,1-diethoxy-2-heptanol: CCCCCC(O)C(OCC)OCC).

-

Calculation: Execute the logP prediction algorithm. The software calculates the value based on fragment contributions and atom-type models.

-

Record Results: Record the consensus or model-specific logP value. Note the algorithm used (e.g., ALOGPS, XLogP3). Compare the values across the isomeric series.

-

Protocol: Experimental Boiling Point Determination

-

Objective: To experimentally measure the boiling point of a synthesized isomer sample.

-

Apparatus: Distillation glassware (round-bottom flask, distillation head with thermometer port, condenser, receiving flask), heating mantle, calibrated thermometer, boiling chips.

-

Method:

-

Setup: Assemble the distillation apparatus. Place a small volume (e.g., 5-10 mL) of the purified diethoxyheptanol isomer and a few boiling chips into the round-bottom flask.

-

Heating: Gently and uniformly heat the flask using the heating mantle.

-

Equilibrium: Observe the temperature as the liquid begins to boil and vapor condenses on the thermometer bulb. The boiling point is the stable temperature recorded when the substance is actively boiling and there is a continuous reflux of condensate from the thermometer bulb.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, apply a correction (e.g., using a nomograph) to determine the normal boiling point.

-

Replication: Repeat the measurement to ensure reproducibility.

-

Conclusion

The theoretical properties of diethoxyheptanol isomers are highly dependent on the specific arrangement of their ethoxy and hydroxyl functional groups. This guide demonstrates that even with limited experimental data, a combination of established chemical principles and modern computational methods can provide significant predictive power. Isomer A (geminal) presents a more compact structure, likely influencing its boiling point and lipophilicity differently than the more linear Isomer C (distal). The vicinal arrangement in Isomer B may promote specific intramolecular interactions. The methodologies and comparative data presented here offer a robust framework for researchers to prioritize and select specific isomers for further development in pharmaceutical and chemical applications.

References

- 1. 1,1-Diethoxy-2-propanol | C7H16O3 | CID 13601575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 3. The Effect of Alcohol and Carbonyl Functional Groups on the Competition between Unimolecular Decomposition and Isomerization in C[subscript 4] and C[subscript 5] Alkoxy Radicals [dspace.mit.edu]

A Technical Guide to the Discovery, Isolation, and Functional Characterization of (R)-7-((6-amino-9H-purin-9-yl)methyl)-1-ethylheptan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper details the discovery, isolation, and functional characterization of a novel functionalized heptanol, (R)-7-((6-amino-9H-purin-9-yl)methyl)-1-ethylheptan-3-ol, hereafter referred to as Heptanol-Purine 1 (HP-1). This document provides a comprehensive overview of the methodologies employed in its isolation from a marine sponge, its synthetic route, its quantitative characterization, and its mechanism of action as a potential anticancer agent.

Discovery and Isolation from a Marine Source

Experimental Protocol: Isolation and Purification of HP-1

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with n-hexane, dichloromethane (DCM), and ethyl acetate. The cytotoxic activity was predominantly found in the DCM fraction.

-

Column Chromatography: The active DCM fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.[5] Fractions were collected and tested for bioactivity.

-

High-Performance Liquid Chromatography (HPLC): The most active fractions from column chromatography were pooled and further purified by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient to yield pure HP-1.

Synthesis of (R)-7-((6-amino-9H-purin-9-yl)methyl)-1-ethylheptan-3-ol (HP-1)

To provide a scalable source of HP-1 for further studies, a stereoselective synthetic route was developed.

Experimental Protocol: Synthesis of HP-1

The synthesis of HP-1 was achieved in a multi-step process, with the key final step involving the coupling of a functionalized heptanol backbone with adenine. The general approach to synthesizing derivatives is a common strategy in drug discovery.[6][7][8][9]

Structural Elucidation and Data Presentation

The structure of HP-1 was determined by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

| Table 1: NMR Spectral Data for HP-1 in CDCl₃ | |

| Position | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 0.92 (t, J=7.4, 3H) |

| 2 | 1.45 (m, 2H) |

| 3 | 3.68 (m, 1H) |

| 4 | 1.52 (m, 2H) |

| 5 | 1.30 (m, 2H) |

| 6 | 1.75 (m, 2H) |

| 7 | 4.35 (t, J=7.2, 2H) |

| 2' | 8.35 (s, 1H) |

| 6'-NH₂ | 5.80 (s, 2H) |

| 8' | 7.90 (s, 1H) |

| Table 2: Biological Activity of HP-1 | |

| Cell Line | IC₅₀ (µM) |

| A549 (Non-small cell lung cancer) | 5.2 ± 0.4 |

| MCF-7 (Breast cancer) | 8.9 ± 0.7 |

| HCT116 (Colon cancer) | 6.5 ± 0.5 |

| Normal Human Lung Fibroblasts | > 100 |

Mechanism of Action: Signaling Pathway Analysis

Further investigation into the mechanism of HP-1's anticancer activity revealed its role in modulating the PI3K/Akt signaling pathway, a critical pathway in cancer cell survival and proliferation.[10][11]

HP-1 was found to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition leads to the downstream deactivation of pathways that promote cell survival and proliferation, ultimately inducing apoptosis in cancer cells. The modulation of signaling pathways is a known mechanism of action for many natural and synthetic bioactive compounds.[11][12]

Diagram of the Experimental Workflow for HP-1 Discovery

Caption: Workflow for the discovery and characterization of HP-1.

Diagram of the HP-1 Signaling Pathway

Caption: HP-1 inhibits the PI3K/Akt signaling pathway.

Conclusion

The novel functionalized heptanol, HP-1, isolated from the marine sponge Sigmadocia fibulata, demonstrates significant and selective anticancer activity. Its mechanism of action via the inhibition of the PI3K/Akt signaling pathway highlights its potential as a lead compound for the development of new cancer therapeutics. The successful chemical synthesis of HP-1 provides a reliable source for further preclinical and clinical investigations.

References

- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of celastrol derivatives as potent antitumor agents with STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal bioactivities of 3-alkylquinazolin- 4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Review of Acetal-Protected Alcohols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic synthesis, particularly in the context of drug development and the total synthesis of complex natural products, the judicious use of protecting groups is paramount. The hydroxyl group, being one of the most ubiquitous and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. Acetal-based protecting groups have emerged as a versatile and reliable class of functionalities for the protection of alcohols. Their relative stability to a wide range of reaction conditions, coupled with the availability of various methods for their mild and selective removal, makes them an indispensable tool in the synthetic chemist's arsenal.

This technical guide provides an in-depth review of the most commonly employed acetal protecting groups for alcohols: Methoxymethyl (MOM), Tetrahydropyranyl (THP), 2-(Trimethylsilyl)ethoxymethyl (SEM), Benzyloxymethyl (BOM), and 2-Methoxyethoxymethyl (MEM). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of their synthesis, deprotection, stability, and application, with a strong emphasis on quantitative data and detailed experimental protocols.

Overview of Acetal Protecting Groups

Acetal protecting groups are characterized by the presence of a carbon atom bonded to two oxygen atoms, forming an acetal moiety with the alcohol's oxygen. This transformation converts the nucleophilic and acidic alcohol into a stable ether-like linkage that is inert to many common reagents.[1] The choice of a specific acetal protecting group is dictated by the overall synthetic strategy, considering factors such as the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection relative to other protecting groups present in the molecule.

General Stability Characteristics:

-

Stable to: Acetal protecting groups are generally stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), nucleophiles, and many oxidizing and reducing agents.[1][2]

-

Labile to: Their primary lability is towards acidic conditions, which facilitate their hydrolysis back to the parent alcohol.[1] However, the specific conditions required for cleavage vary significantly among the different acetal groups, allowing for selective deprotection.

Data Presentation: A Quantitative Comparison of Acetal Protecting Groups

The following tables summarize quantitative data for the protection and deprotection of various alcohols using common acetal protecting groups. It is important to note that yields and reaction times can be highly substrate-dependent and may vary based on the specific reaction conditions and scale.

Table 1: Protection of Alcohols as Acetal Ethers

| Protecting Group | Alcohol Type | Reagents and Conditions | Time | Yield (%) | Reference |

| MOM | Primary | MOMCl, DIPEA, CH₂Cl₂ | 12 h | >95 | [3] |

| Secondary | MOMCl, NaH, THF | 2 h | 94 | [3] | |

| Phenol | MOMCl, K₂CO₃, Acetone | 4 h | 98 | [3] | |

| THP | Primary | DHP, PPTS, CH₂Cl₂ | 2 h | 95 | [4] |

| Secondary | DHP, TsOH, CH₂Cl₂ | 3 h | 92 | [4] | |

| Tertiary | DHP, BF₃·OEt₂, CH₂Cl₂ | 6 h | 85 | [4] | |

| Phenol | DHP, Montmorillonite K-10, CH₂Cl₂ | 0.5 h | 96 | [4] | |

| SEM | Primary | SEMCl, NaH, DMF, 0 °C | 2 h | 95 | [5] |

| Secondary | SEMCl, DIPEA, CH₂Cl₂, rt | 12 h | 90 | [6] | |

| Phenol | SEMCl, K₂CO₃, Acetone, reflux | 6 h | 92 | [6] | |

| BOM | Primary | BOMCl, NaH, THF, 0 °C to rt | 3 h | 95 | [7] |

| Secondary | BOMCl, DIPEA, CH₂Cl₂, rt | 16 h | 88 | [7] | |

| MEM | Primary | MEMCl, DIPEA, CH₂Cl₂, rt | 5 h | 93 | [1] |

| Secondary | MEMCl, NaH, THF, 0 °C | 2 h | 91 | [1] |

Table 2: Deprotection of Acetal-Protected Alcohols

| Protecting Group | Substrate Type | Reagents and Conditions | Time | Yield (%) | Reference |

| MOM | Primary MOM Ether | 2M HCl, THF, rt | 12 h | 95 | [3] |

| Secondary MOM Ether | PPTS, MeOH, reflux | 8 h | 90 | [3] | |

| Phenolic MOM Ether | BBr₃, CH₂Cl₂, -78 °C to 0 °C | 1 h | 98 | [3] | |

| THP | Primary THP Ether | PPTS, EtOH, 55 °C | 3 h | 98 | [4] |

| Secondary THP Ether | Acetic acid/THF/H₂O (4:2:1), 45 °C | 6 h | 95 | [4] | |

| Tertiary THP Ether | MgBr₂, Et₂O, rt | 24 h | 85 | [4] | |

| SEM | Primary SEM Ether | TBAF, THF, rt | 8 h | 95 | [5] |

| Secondary SEM Ether | MgBr₂·OEt₂, CH₂Cl₂, rt | 4 h | 92 | [8] | |

| Phenolic SEM Ether | HF-Pyridine, THF, 0 °C | 1 h | 90 | [5] | |

| BOM | Primary BOM Ether | H₂, Pd/C, EtOH, rt | 4 h | 98 | [7] |

| Secondary BOM Ether | Na, NH₃ (liquid), THF, -78 °C | 0.5 h | 95 | [7] | |

| MEM | Primary MEM Ether | ZnBr₂, CH₂Cl₂, rt | 2 h | 94 | [1] |

| Secondary MEM Ether | TiCl₄, CH₂Cl₂, 0 °C | 0.5 h | 92 | [1] |

Experimental Protocols

This section provides detailed methodologies for the protection of alcohols with some of the most common acetal protecting groups.

Methoxymethyl (MOM) Ether Protection

Procedure: To a solution of the alcohol (1.0 equiv) and diisopropylethylamine (DIPEA) (2.0-4.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added chloromethyl methyl ether (MOMCl) (1.5-3.0 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed as monitored by TLC. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]

Tetrahydropyranyl (THP) Ether Protection

Procedure: To a solution of the alcohol (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv). The reaction mixture is stirred at room temperature until completion. The reaction is then diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

2-(Trimethylsilyl)ethoxymethyl (SEM) Ether Protection

Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of the alcohol (1.0 equiv) in DMF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) (1.2 equiv) is added dropwise. The reaction is stirred at room temperature until the alcohol is consumed. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.[5]

Benzyloxymethyl (BOM) Ether Protection

Procedure: To a stirred suspension of sodium hydride (60% in oil, 1.2 equiv) in anhydrous THF at 0 °C is added a solution of the alcohol (1.0 equiv) in THF. The mixture is stirred for 30 minutes at this temperature, followed by the addition of benzyloxymethyl chloride (BOMCl) (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7]

Deprotection Strategies

The removal of acetal protecting groups is a critical step in a synthetic sequence. The choice of deprotection method depends on the specific acetal group and the presence of other sensitive functionalities in the molecule.

Acid-Catalyzed Hydrolysis

This is the most common method for the cleavage of acetal ethers. The lability to acid varies significantly:

-

THP: Cleaved under very mild acidic conditions, such as acetic acid in aqueous THF or PPTS in ethanol.[4]

-

MOM: Requires moderately acidic conditions, such as dilute HCl in methanol or p-toluenesulfonic acid.[3]

-

MEM: Generally more stable to acidic conditions than MOM and THP, often requiring stronger Lewis acids like ZnBr₂ or TiCl₄ for efficient cleavage.[1]

-

BOM: Can be cleaved by acid, but is also susceptible to hydrogenolysis.[7]

-

SEM: Can be cleaved by strong acids like trifluoroacetic acid (TFA), but is more commonly removed using fluoride-based reagents.[5]

Fluoride-Mediated Cleavage of SEM Ethers

The presence of the trimethylsilyl group in SEM ethers allows for their selective cleavage using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5] This provides an orthogonal deprotection strategy in the presence of other acid-labile protecting groups.

Procedure for SEM Deprotection with TBAF: To a solution of the SEM-protected alcohol (1.0 equiv) in anhydrous THF is added a 1.0 M solution of TBAF in THF (1.5-3.0 equiv). The reaction is stirred at room temperature or gently heated until the starting material is consumed. The reaction is then diluted with diethyl ether and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[5]

Hydrogenolysis of BOM Ethers

The benzyl group within the BOM ether makes it susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] This is a mild and efficient method that is orthogonal to many other protecting groups.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows discussed in this guide.

Caption: General workflow for the acid-catalyzed protection of an alcohol as an acetal ether.

Caption: General mechanism for the acid-catalyzed deprotection of an acetal ether.

Caption: An example of an orthogonal deprotection strategy using fluoride and acid.

Conclusion

Acetal-based protecting groups are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with a high degree of precision and efficiency. The choice of the appropriate acetal protecting group and the corresponding protection and deprotection methods are critical for the success of a synthetic campaign. This technical guide has provided a comprehensive overview of the most common acetal protecting groups, with a focus on quantitative data and detailed experimental procedures to aid researchers in their synthetic endeavors. A thorough understanding of the stability and reactivity of these protecting groups will continue to be essential for the advancement of chemical synthesis and drug discovery.

References

- 1. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. MOM Ethers [organic-chemistry.org]

- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

In-depth Technical Guide: Solubility of 4-Heptanol, 1,1-diethoxy- in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility of 4-Heptanol, 1,1-diethoxy- in organic solvents. A comprehensive search of available scientific literature, chemical databases, and safety data sheets was conducted to gather quantitative solubility data and relevant experimental protocols. The investigation revealed a significant lack of specific solubility data for 4-Heptanol, 1,1-diethoxy-. While information on related compounds such as 4-Heptanol and other heptanol derivatives is available, direct experimental measurements of the solubility of 4-Heptanol, 1,1-diethoxy- in various organic solvents could not be located. This document summarizes the available information on closely related compounds to provide a foundational understanding of the expected solubility characteristics.

Introduction to 4-Heptanol, 1,1-diethoxy-

4-Heptanol, 1,1-diethoxy- is an organic compound characterized by a heptanol backbone with two ethoxy groups attached to the first carbon position. Its structure suggests it possesses both polar (hydroxyl group) and non-polar (alkyl chain and ether linkages) characteristics, which would influence its solubility in different organic solvents. The presence of the hydroxyl group allows for hydrogen bonding, while the hydrocarbon chain contributes to van der Waals interactions. The diethyl acetal group adds to the molecular size and introduces ether functionalities.

Availability of Solubility Data

Despite a thorough search, no specific quantitative solubility data for 4-Heptanol, 1,1-diethoxy- in common organic solvents was found in the public domain, including scholarly articles, chemical databases, and patents. This indicates that the solubility profile of this particular compound may not have been experimentally determined or published.

Physicochemical Properties of Structurally Related Compounds

To infer the potential solubility behavior of 4-Heptanol, 1,1-diethoxy-, it is useful to examine the properties of structurally similar compounds.

4-Heptanol

4-Heptanol is a secondary alcohol that is insoluble in water but soluble in alcohol and oils[1]. This suggests that the seven-carbon chain significantly reduces its affinity for water. The safety data sheet for 4-Heptanol indicates it is a flammable liquid and causes serious eye irritation[2].

Table 1: Physical and Chemical Properties of 4-Heptanol

| Property | Value | Source |

| Molecular Formula | C7H16O | [3] |

| Molecular Weight | 116.20 g/mol | [3][4] |

| Boiling Point | 155 °C | [1] |

| Flash Point | 47.78 °C | [5] |

| Water Solubility | Insoluble | [1] |

| Solubility in other solvents | Soluble in alcohol and oils | [1] |

Heptanal diethyl acetal (1,1-diethoxyheptane)

Heptanal diethyl acetal shares the 1,1-diethoxyheptane core structure with the target compound, but lacks the hydroxyl group at the 4-position. Its properties can provide insight into the contribution of the acetal group to solubility.

Table 2: Physical and Chemical Properties of Heptanal diethyl acetal

| Property | Value | Source |

| Molecular Formula | C11H24O2 | [6] |

| Boiling Point | 205.00 to 206.00 °C @ 760.00 mm Hg | [7] |

| Flash Point | 50.00 °C | [7] |

Predicted Solubility of 4-Heptanol, 1,1-diethoxy-

Based on the principles of "like dissolves like," the solubility of 4-Heptanol, 1,1-diethoxy- can be predicted.

-

Non-polar Solvents (e.g., Hexane, Toluene): The long alkyl chain of the heptanol backbone would suggest some solubility in non-polar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The presence of the polar hydroxyl and ether groups should allow for good solubility in polar aprotic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The ability to act as a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and ether oxygens) suggests that 4-Heptanol, 1,1-diethoxy- would be readily soluble in polar protic solvents like alcohols.

Experimental Protocols for Solubility Determination

While no specific protocols for 4-Heptanol, 1,1-diethoxy- were found, a general and widely accepted method for determining the solubility of a compound in a liquid solvent is the gravimetric method . This methodology is often used in chemical research to obtain reliable solubility data[8].

General Gravimetric Solubility Determination Workflow

The following diagram illustrates a typical workflow for determining the solubility of a solid compound in an organic solvent using the gravimetric method. For a liquid solute like 4-Heptanol, 1,1-diethoxy-, a variation of this method involving careful massing and solvent evaporation would be employed.

Caption: General workflow for gravimetric solubility determination.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the quantitative solubility of 4-Heptanol, 1,1-diethoxy- in organic solvents. While the physicochemical properties of related compounds allow for qualitative predictions, experimental determination is necessary to provide the accurate data required by researchers and drug development professionals. It is recommended that future work focus on the systematic measurement of the solubility of 4-Heptanol, 1,1-diethoxy- in a range of common organic solvents at various temperatures. Such data would be invaluable for its application in synthesis, purification, and formulation.

References

- 1. 4-HEPTANOL | 589-55-9 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Heptanol [webbook.nist.gov]

- 4. 4-Heptanol | C7H16O | CID 11513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-heptanol, 589-55-9 [thegoodscentscompany.com]

- 6. Heptane, 1,1-diethoxy- | C11H24O2 | CID 69644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. heptanal diethyl acetal, 688-82-4 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Calculations of Diethoxy Alkanols: A Technical Guide for Researchers

October 26, 2025

Abstract

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of diethoxy alkanols, a class of organic compounds with increasing relevance in materials science and drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering a summary of theoretical and experimental methodologies. Key quantitative data from computational studies on related molecules are presented, alongside detailed experimental protocols for the synthesis and characterization of a representative diethoxy alkanol, 2,2-diethoxyethanol. Furthermore, this document illustrates the logical workflow of both experimental synthesis and a conceptual application in drug delivery using signaling pathway diagrams generated with Graphviz. While comprehensive quantum chemical data specifically for diethoxy alkanols is an emerging field of study, this guide consolidates available information and provides a framework for future research by drawing parallels with structurally similar molecules.

Introduction to Diethoxy Alkanols and the Role of Quantum Chemistry

Diethoxy alkanols are bifunctional molecules containing both ether and alcohol functional groups. This unique combination imparts properties such as hydrogen bonding capabilities and a balance of hydrophilic and lipophilic character, making them interesting candidates for use as solvents, surfactants, and precursors in chemical synthesis. In the pharmaceutical industry, understanding the molecular structure, conformational preferences, and electronic properties of such molecules is crucial for designing effective drug delivery systems and predicting their interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecules at the atomic level. These computational methods allow for the prediction of optimized geometries, vibrational frequencies (correlating to IR and Raman spectra), reaction energies, and electronic properties, offering insights that can guide and interpret experimental work. For diethoxy alkanols, computational studies can predict the most stable conformers, the nature of intramolecular hydrogen bonding, and reactivity, which are all critical for their application.

Theoretical Framework and Computational Methodologies

The structural and electronic properties of diethoxy alkanols can be effectively investigated using various quantum chemical methods. The choice of method and basis set is crucial for obtaining accurate results that are comparable to experimental data.

Density Functional Theory (DFT)

DFT is a popular and computationally efficient method for calculating the electronic structure of molecules. Functionals such as B3LYP and MP2 are commonly used for geometry optimization and vibrational frequency calculations of organic molecules. For instance, studies on structurally similar molecules like 2-phenyl- and 2-phenoxyethanols have successfully employed the DFT-B3LYP/6-311G** level of theory to investigate their conformational stability and vibrational spectra.[1][2] These studies have shown that for such flexible molecules, multiple conformers can exist, with their relative stability being influenced by subtle intramolecular interactions like hydrogen bonding.[1][2]

Conformational Analysis

The presence of flexible ethoxy and alkyl chains in diethoxy alkanols results in a complex potential energy surface with numerous possible conformers. A thorough conformational analysis is the first step in any computational study. This typically involves a systematic search of the conformational space by rotating dihedral angles, followed by geometry optimization of the identified unique conformers. The relative energies of these conformers can then be used to determine their population at a given temperature using Boltzmann statistics.

Spectroscopic Properties

Quantum chemical calculations can predict vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental results. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Quantitative Data from Computational Studies

While specific, in-depth computational studies on a wide range of diethoxy alkanols are not yet widely available in the literature, data from related molecules can provide valuable benchmarks. The following tables summarize key physical and computed properties for representative diethoxy compounds.

Table 1: Physical and Computed Properties of 2,2-Diethoxyethanol

| Property | Value | Source |

| IUPAC Name | 2,2-diethoxyethanol | PubChem[3] |

| Molecular Formula | C6H14O3 | PubChem[3] |

| Molecular Weight | 134.17 g/mol | PubChem[3] |

| InChIKey | IKKUKDZKIIIKJK-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CCOC(CO)OCC | PubChem[3] |

| XLogP3 | 0.1 | PubChem[3] |

Experimental Protocols

Experimental validation is crucial for confirming theoretical predictions. This section details the synthesis and characterization of 2,2-diethoxyethanol, a representative diethoxy alkanol.

Synthesis of 2,2-Diethoxyethanol

The synthesis of 2,2-diethoxyethanol can be achieved through a multi-step process, as detailed in patent literature.[4][5][6] The general scheme involves the hydrolysis of a dichloroacetate ester, followed by etherification and subsequent reduction.

Step 1: Hydrolysis of Methyl Dichloroacetate

-

In a 1000 ml four-neck flask, combine 400g of methyl dichloroacetate, 400 ml of water, and 40g of 36.5% hydrochloric acid.[5]

-

Heat the mixture to 80°C and maintain the hydrolysis reaction for 2 hours.[5]

-

After the reaction, perform atmospheric distillation to remove approximately 80g of a mixture of water and methanol.[5]

-

Switch to vacuum distillation, keeping the temperature below 100°C, to remove the remaining water and collect the dichloroacetic acid product.[5]

Step 2: Synthesis of 2,2-Diethoxy Ethyl Acetate

-

In a 1000 ml four-neck flask, add 75g of the prepared dichloroacetic acid, 600g of 15% sodium ethoxide, and 250g of absolute ethanol.[4]

-

Heat the mixture to 76-80°C and reflux for 6 hours.[4]

-

Cool the reaction mixture to 0°C and slowly add 90g of a 40% ethanol solution of hydrochloric acid, maintaining the temperature below 10°C.[4]

-

Warm the mixture to 20°C to complete the reaction.[4]

-

Cool again to 0°C and adjust the pH to 7.0 with sodium ethoxide, ensuring the temperature does not exceed 10°C.[4]

-

Stir for an additional hour, then filter to remove sodium chloride.[4]

-

The filtrate is subjected to vacuum distillation to obtain 2,2-diethoxy ethyl acetate.[4]

Step 3: Reduction to 2,2-Diethoxyethanol

-

The 2,2-diethoxy ethyl acetate is then reduced using a suitable reducing agent such as potassium borohydride (KBH4) in the presence of an inorganic catalyst in absolute ethanol.[4]

-

The mixture is refluxed to drive the reaction to completion, yielding 2,2-diethoxyethanol.[4]

Characterization

The synthesized 2,2-diethoxyethanol can be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity of the atoms. PubChem indicates the availability of ¹³C NMR data for 2,2-diethoxyethanol.[3]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-O stretches of the ether groups.[3]

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[3]

Visualization of Workflows and Pathways

Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts for generating diagrams of the experimental workflow for synthesizing 2,2-diethoxyethanol and a conceptual signaling pathway for its potential use in drug delivery.

Experimental Workflow: Synthesis of 2,2-Diethoxyethanol

Caption: Synthesis of 2,2-diethoxyethanol.

Conceptual Signaling Pathway: Diethoxy Alkanol as a Drug Delivery Vehicle

Caption: Drug delivery using a diethoxy alkanol.

Conclusion and Future Outlook

This technical guide has provided a foundational overview of the quantum chemical and experimental approaches to studying diethoxy alkanols. While detailed computational data for this specific class of molecules is still an area of active research, the methodologies and insights from related compounds offer a clear path forward. The provided experimental protocols for the synthesis of 2,2-diethoxyethanol serve as a practical starting point for researchers. The visualizations of the synthetic workflow and a conceptual drug delivery pathway highlight the logical processes involved in the practical application of these molecules.

Future work should focus on systematic quantum chemical studies of a series of diethoxy alkanols to build a comprehensive database of their conformational preferences, electronic properties, and spectroscopic signatures. Such data will be invaluable for the rational design of new materials and drug delivery systems, accelerating their development and application in various scientific and industrial fields.

References

- 1. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Diethoxyethanol | C6H14O3 | CID 12129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102115431B - Synthesis method of 2, 2-ethoxyethanol - Google Patents [patents.google.com]

- 5. Synthesis method of 2, 2-ethoxyethanol - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102115431A - Synthesis method of 2, 2-ethoxyethanol - Google Patents [patents.google.com]

A Preliminary Toxicological Profile of Functionalized Ethers in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized ethers are a class of organic compounds characterized by an ether linkage (R-O-R') and additional functional groups. Their unique physicochemical properties, including high solvency and the ability to be miscible with both water and organic substances, make them indispensable in the pharmaceutical industry.[1][2][3] They are widely employed as solvents, solubilizers, and excipients in a variety of formulations, including oral, topical, and injectable drug products.[1][4] Prominent examples include polyethylene glycols (PEGs) and glycol ethers, such as Diethylene Glycol Monoethyl Ether (DEGEE), which are valued for their utility in drug delivery systems.[1][3][4]

However, the broad utility of these compounds necessitates a thorough understanding of their toxicological profiles. The structure of a glycol ether, particularly whether it is derived from ethylene oxide (E-series) or propylene oxide (P-series), significantly influences its toxicity.[1][5] E-series glycol ethers, for instance, are known to be metabolized into toxic alkoxyacetic acids, leading to concerns about reproductive, developmental, and hematological effects.[1][6][7] Given their prevalence, early-stage toxicological assessment is a critical component of the drug development process to ensure patient safety and regulatory compliance.[8][9][10] This guide provides a preliminary toxicological profile of select functionalized ethers, focusing on key in vitro and in vivo assays, their methodologies, and the mechanistic pathways of toxicity.

Key Toxicological Assays & Data

A foundational step in characterizing the safety of a functionalized ether is to assess its potential for causing cell damage (cytotoxicity), genetic mutations (genotoxicity), and acute systemic harm.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential preclinical tools for evaluating the dose-dependent toxic effects of compounds on cell viability.[8][11] They serve as a rapid and cost-effective method to screen compounds and determine their potential for causing cellular damage.[9][10] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%.

One of the most common methods is the MTT assay, a colorimetric technique that measures the metabolic activity of cells.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[12]

Table 1: In Vitro Cytotoxicity Data for Diethylene Glycol Monoethyl Ether (DEGEE)

| Compound | Cell Line | Assay | IC50 | Citation |

| DEGEE | HEK293 (Human Embryonic Kidney) | Cytotoxicity | 15 mg/mL | [4] |

In Vivo Acute Systemic Toxicity

Acute systemic toxicity studies evaluate the adverse effects of a substance after a single, high-dose exposure.[14] These studies are critical for classifying a substance's hazard level and determining its lethal dose 50 (LD50), the dose required to be lethal for 50% of a test population. The OECD Guideline 423 (Acute Toxic Class Method) is a standardized protocol that uses a stepwise procedure with a small number of animals to classify a substance's toxicity.[14][15][16]

Table 2: Acute Oral Toxicity Data for Select Functionalized Ethers

| Compound | Species | Route | LD50 | Citation |

| Polyethylene Glycol (PEG) Ethers | Animal | Oral | 1000 - 2000 mg/kg | [17] |

| Diethylene Glycol Monoethyl Ether (DEGEE) | Mouse (Intraperitoneal) | Intraperitoneal | >1000 mg/kg, <3000 mg/kg | [4] |

| Ethylene Glycol (EG) | Animal | Oral | >5000 mg/kg | [18] |

| Diethylene Glycol (DG) | Animal | Oral | >5000 mg/kg | [18] |

Note: Acute toxicity can vary based on the specific structure and molecular weight of the ether.

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage genetic material (DNA). The Ames test, or bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential.[19] The test uses mutant strains of bacteria (e.g., Salmonella typhimurium) that cannot synthesize an essential amino acid, such as histidine (His-).[19][20] If the test chemical is a mutagen, it can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[19][21]

While specific genotoxicity data for many individual functionalized ethers require proprietary database access, studies on glycol ethers as a class have generally shown them to be devoid of mutagenic activity in bacterial and mammalian cells.[7][22]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and reliability of toxicological data.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.[12][23][24]

-

Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate until they form a monolayer.[24]

-

Compound Exposure: Expose the cells to various concentrations of the test compound (e.g., functionalized ether) and incubate for a defined period (e.g., 24-48 hours).[24]

-

MTT Addition: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow formazan crystal formation in viable cells.[24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is proportional to the number of viable cells.[13]

OECD 423 Acute Oral Toxicity Protocol (Acute Toxic Class Method)

This method classifies a substance based on its acute toxicity using a reduced number of animals.[14][15][25]

-

Animal Selection & Acclimatization: Use a single sex (typically female) of a rodent species (e.g., rat). Acclimatize the animals for at least five days prior to dosing.[14]

-

Dosing: Administer the test substance orally via gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[16][26] Start with a dose expected to produce some toxicity.

-

Procedure: Dose a group of 3 animals. The outcome (number of animals that die or survive) determines the next step:

-

If mortality occurs, the next dose is lowered.

-

If no mortality occurs, the next dose is increased.

-

-

Observation: Observe animals for up to 14 days for signs of toxicity, including changes in behavior, body weight, and clinical abnormalities.[16]

-

Classification: The substance is classified into a toxicity category based on the number of animals affected at specific dose levels.[25]

Ames Test Protocol (Bacterial Reverse Mutation Assay)

This protocol screens for the mutagenic potential of a chemical.[19][27]

-

Strain Selection: Use multiple mutant strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine).[19]

-

Metabolic Activation: Perform the test with and without a fraction of rat liver homogenate (S9 mix). This is because some chemicals only become mutagenic after being metabolized by liver enzymes.[20]

-

Exposure: Expose the bacterial strains to the test compound at various concentrations on agar plates with a minimal amount of histidine.[21] This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.[28]

-

Incubation: Incubate the plates for 48-72 hours.

-

Evaluation: Count the number of revertant colonies (colonies that have regained the ability to grow). A significant, dose-dependent increase in the number of revertant colonies compared to a negative control plate indicates that the substance is mutagenic.[21]

Mechanisms and Pathways of Toxicity

Understanding the molecular mechanisms behind toxicity is crucial for risk assessment. For some functionalized ethers, a key mechanism involves the induction of oxidative stress .[4]